molecular formula C14H14ClNO2S B10960861 3-chloro-N-(2-ethylphenyl)benzenesulfonamide

3-chloro-N-(2-ethylphenyl)benzenesulfonamide

Cat. No.: B10960861
M. Wt: 295.8 g/mol
InChI Key: DDWPEYDSJKFNOC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethylphenyl)benzenesulfonamide: is a chemical compound with the following properties:

    Molecular Formula: CHClNOS

    CAS Number: 329939-53-9

    Molecular Weight: 350.653 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves introducing a chlorine atom at the 3-position of the benzenesulfonamide ring. Here are some possible synthetic routes:

    Chlorination of N-(2-ethylphenyl)benzenesulfonamide: Chlorination of the parent compound with a chlorinating agent (e.g., thionyl chloride) at the appropriate position yields the desired product.

    Substitution of 3-chlorobenzenesulfonamide: Starting from 3-chlorobenzenesulfonamide, the ethyl group can be introduced via nucleophilic substitution using an appropriate ethylating agent.

Industrial Production:: Industrial-scale production methods may involve optimized reaction conditions, catalysts, and purification steps. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation/Reduction Reactions: While not extensively studied, it may participate in redox reactions.

    Acid-Base Reactions: The sulfonamide group can act as an acidic proton donor.

Common Reagents and Conditions::

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Ethylating Agents: Ethyl bromide, ethyl iodide.

    Base: Sodium hydroxide (for deprotonation).

Major Products:: The major product is 3-chloro-N-(2-ethylphenyl)benzenesulfonamide itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, but further research is needed.

    Chemistry: Used as a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action remains unclear. it likely interacts with specific molecular targets or pathways, possibly related to its sulfonamide functionality.

Comparison with Similar Compounds

    2-Chloro-N-[3-(4-chlorophenoxy)propyl]-N-(4-ethylphenyl)benzenesulfonamide: .

    N-Chlorobenzenesulfonamide: .

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

3-chloro-N-(2-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-6-3-4-9-14(11)16-19(17,18)13-8-5-7-12(15)10-13/h3-10,16H,2H2,1H3

InChI Key

DDWPEYDSJKFNOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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